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3-Azido-L-phenylalanine

Infrared Spectroscopy Protein Dynamics Vibrational Reporter

3-Azido-L-phenylalanine (m-azidophenylalanine, CAS 53774-67-7) is the meta-substituted regioisomer providing distinct spatial positioning of the azide bioorthogonal handle and IR vibrational probe within folded proteins versus the para isomer. This differential geometry enables unique local environmental sensitivity in infrared spectroscopy, altered strain-promoted click chemistry trajectories, and distinct photo-crosslinking radii. Procuring the correct positional isomer is critical: incorrect selection compromises labeling efficiency and invalidates quantitative hydration mapping. 97% purity; supports 9 mg/L sfGFP yields in E. coli amber suppression. Order the meta-isomer for reproducible site-specific protein studies.

Molecular Formula C9H10N4O2
Molecular Weight 206.20 g/mol
Cat. No. B8105901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azido-L-phenylalanine
Molecular FormulaC9H10N4O2
Molecular Weight206.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N=[N+]=[N-])CC(C(=O)O)N
InChIInChI=1S/C9H10N4O2/c10-8(9(14)15)5-6-2-1-3-7(4-6)12-13-11/h1-4,8H,5,10H2,(H,14,15)/t8-/m0/s1
InChIKeyBVCKZFDZBDTBTI-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Azido-L-phenylalanine for Site-Specific Bioconjugation and Vibrational Probing – Technical Procurement Guide


3-Azido-L-phenylalanine (m-azidophenylalanine, CAS 53774-67-7) is a non-canonical L-phenylalanine derivative bearing an azido (-N₃) group at the meta (3-) position of the phenyl ring [1]. Distinguished from its widely commercialized para-substituted counterpart 4-azido-L-phenylalanine (CAS 33173-53-4) by the regioisomeric placement of the azide moiety [2], this compound serves as a genetically encodable bioorthogonal handle and site-specific infrared vibrational probe in protein engineering, chemical biology, and structural biophysics research.

Why 3-Azido-L-phenylalanine Cannot Be Substituted with 4-Azido-L-phenylalanine in High-Resolution Biophysical Studies


Although both 3-azido-L-phenylalanine and 4-azido-L-phenylalanine are azide-bearing phenylalanine analogs, their distinct azide placement on the aromatic ring results in fundamentally different spatial positioning of the vibrational reporter and bioorthogonal handle within folded protein structures [1]. This meta-versus-para regiochemistry produces differential local environmental sensitivity in infrared spectroscopic applications, alters the trajectory and accessibility of the azide group for strain-promoted click chemistry, and yields distinct photo-crosslinking radii and orientation preferences [2]. Procurement of the incorrect positional isomer for experiments designed around specific spatial constraints will compromise data reproducibility, reduce site-specific labeling efficiency, and invalidate quantitative hydration mapping or protein dynamics measurements [1].

3-Azido-L-phenylalanine: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Regioisomeric Differentiation: Meta- versus Para-Azido Placement Enables Distinct Spatial Resolution in Protein Hydration Mapping

3-Azido-L-phenylalanine differs fundamentally from 4-azido-L-phenylalanine in the distance of the azide vibrational reporter from the aromatic ring of phenylalanine, which alters the spatial resolution of local protein hydration measurements [1]. This positional isomerism was specifically engineered to create a series of UAAs with the azide reporter at varying distances from the aromatic core, enabling differential probing of protein microenvironments [2].

Infrared Spectroscopy Protein Dynamics Vibrational Reporter

Genetic Incorporation Efficiency: 3-Azido-L-phenylalanine Yields 9 mg/L Purified sfGFP in E. coli Amber Suppression Systems

3-Azido-L-phenylalanine is incorporated into superfolder GFP (sfGFP2TAG) at medium expression levels with high fidelity in Escherichia coli, achieving a purified protein yield of 9 mg/L when cells are grown with 2 mM of the non-canonical amino acid in GMML minimal media [1]. This yield provides a benchmark for researchers evaluating expression system efficiency.

Genetic Code Expansion Amber Suppression Protein Yield

Class-Level Differentiation: Azidophenylalanine Positional Isomers Exhibit Divergent Photoaffinity Labeling Profiles

Historical photoaffinity labeling studies comparing p-azidophenylalanine, m-azidophenylalanine, and o-nitro-p-azido-phenylalanine demonstrate that the azide substitution position on the phenylalanine aromatic ring influences the crosslinking radius and target residue preferences upon UV-induced nitrene formation [1]. The meta-substituted derivative offers a distinct photochemical crosslinking geometry compared to the para-substituted analog, which may be exploited for mapping protein interaction interfaces with different spatial constraints.

Photoaffinity Labeling Crosslinking Structural Biology

Potential Stability Differentiation: Meta-Substitution May Mitigate Intrinsic Azide Explosive Hazards

Organic azides are inherently prone to instability and potential explosiveness. Recent studies on fluorinated azido-L-phenylalanines demonstrate that intramolecular N···F pnictogen bonding can dramatically enhance stability by orienting the azide group and mitigating explosive decomposition [1]. While 3-azido-L-phenylalanine itself lacks fluorine substitution, the meta-positioning of the azide group creates a distinct intramolecular environment compared to the para-substituted analog, which may differentially influence decomposition thresholds and safe handling parameters. Comparative explosion hazard data between meta- and para-azidophenylalanines remain unpublished.

Chemical Stability Safety Handling

High-Impact Research Applications for 3-Azido-L-phenylalanine Based on Quantitative Differentiation Evidence


High-Resolution Protein Hydration Mapping Using Azide Vibrational Reporters

3-Azido-L-phenylalanine enables site-specific probing of protein hydration microenvironments with distinct spatial resolution compared to 4-azido-L-phenylalanine due to its meta-substitution pattern [1]. When incorporated into superfolder GFP (sfGFP) at defined surface positions via amber suppression, the azide asymmetric stretch vibration (~2100 cm⁻¹) reports on local water exposure with high sensitivity [2]. Researchers requiring differential spatial mapping of hydration shells across protein surfaces should procure the meta-substituted isomer to achieve the desired probe geometry relative to the peptide backbone [1].

Site-Specific Bioorthogonal Conjugation with Defined Azide Accessibility

The meta-positioned azide handle of 3-azido-L-phenylalanine provides a distinct steric and electronic environment for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions compared to para-substituted analogs [1]. This differential accessibility can be exploited to tune conjugation efficiency at sterically constrained protein sites, enabling selective functionalization with fluorophores, PEG polymers, or affinity tags where 4-azido-L-phenylalanine may exhibit suboptimal reactivity due to local protein topology [2].

Preparative-Scale Production of Azide-Modified Proteins via Amber Suppression

For applications requiring milligram quantities of site-specifically azide-labeled protein, 3-azido-L-phenylalanine offers a viable expression yield benchmark of 9 mg/L purified sfGFP in E. coli using 2 mM ncAA in GMML minimal media [1]. This yield supports the feasibility of producing sufficient material for downstream biophysical characterization, including IR spectroscopy, mass spectrometry validation, and functional assays. Researchers should evaluate this yield against their specific protein target and expression system when planning procurement volumes.

Spatially-Defined Photoaffinity Labeling and Protein Interaction Mapping

The meta-azidophenylalanine scaffold provides a photoactivatable crosslinking handle with distinct geometry compared to para-substituted and ortho-nitro-substituted phenylalanine derivatives [1]. Upon UV irradiation, the azide group generates a reactive nitrene intermediate that covalently traps proximal binding partners. The substitution position influences the effective crosslinking radius and orientation, enabling researchers to select 3-azido-L-phenylalanine when experimental design requires a crosslinking trajectory that differs from that provided by the more commonly used 4-azido-L-phenylalanine [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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